3,3',3''-Nitrilotripropionic Acid

説明

Nitrilotripropionic Acid is a propionic NTA analog.

作用機序

Target of Action

3,3’,3’‘-Nitrilotripropionic Acid (NTP) is classed with polyaminocarboxylic acids (complexones) derived from iminodiacetic acid . The primary targets of 3,3’,3’'-Nitrilotripropionic Acid are metals, as many metals are capable of replacing carboxylic OH hydrogen atoms of complexones with simultaneous coordination to the amino nitrogen atom .

Mode of Action

The interaction of 3,3’,3’'-Nitrilotripropionic Acid with its targets results in the formation of strong chelates consisting of several five-membered rings . This underlies the wide application of complexones in chemical analysis .

Biochemical Pathways

3,3’,3’‘-Nitrilotripropionic Acid and its derivatives are capable of controlling chain propagation in the polymerization of polyamides . This suggests that 3,3’,3’'-Nitrilotripropionic Acid affects the biochemical pathways involved in polymerization.

Pharmacokinetics

It is known that the compound is soluble in hot water , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 3,3’,3’'-Nitrilotripropionic Acid’s action include the synthesis of perovskite-like nanocrystalline ionic conductors and nanostructured vanadium oxide . It is also used as a bridging ligand for the preparation of new metal–organic coordination polymers .

生物活性

3,3',3''-Nitrilotripropionic Acid (NTPA) is an organic compound with the molecular formula C9H15NO6, recognized for its potential biological activities and applications in life sciences. This compound acts as a biochemical reagent and has been investigated for its role in various cellular processes, including its interactions with enzymes and metabolic pathways. This article provides a comprehensive overview of the biological activity of NTPA, including its chemical properties, mechanisms of action, and relevant research findings.

Basic Characteristics

- Molecular Formula : C9H15NO6

- Molecular Weight : 233.22 g/mol

- Density : 1.386 g/cm³

- Boiling Point : 502.1°C at 760 mmHg

- Flash Point : 257.5°C

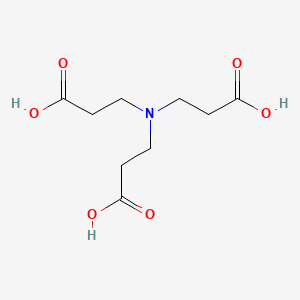

NTPA appears as a white to almost white powder or crystalline solid and is soluble in water. Its structure consists of three propionic acid moieties linked to a central nitrile group, which contributes to its unique biochemical properties .

Chemical Behavior

NTPA can undergo hydrolysis under acidic or basic conditions, yielding propionic acid and ammonia. It also participates in nucleophilic addition reactions, allowing for the formation of amides or carboxylic acids depending on the reaction conditions.

NTPA's biological activity is primarily attributed to its ability to modulate various metabolic pathways. It has been shown to interact with specific enzymes and receptors, influencing cellular processes such as:

- Metabolic Modulation : NTPA may alter metabolic pathways by acting on enzymes involved in energy metabolism.

- Chelation Properties : As a chelating agent, NTPA can form complexes with metal ions, which may enhance its biological efficacy in certain applications .

Research Findings

Several studies have explored the biological activities of NTPA:

- Cell Culture Studies : NTPA has been utilized as a biochemical reagent in cell culture research, demonstrating potential effects on cell viability and proliferation.

- Nanostructure Synthesis : A study reported the use of NTPA as a carrier for synthesizing vanadium oxide nanostructures through soft-chemical methods. The research highlighted the influence of NTPA on the properties of the resulting nanostructures .

- Enzyme Interaction Studies : Investigations into NTPA's interactions with specific enzymes have suggested that it may modulate enzymatic activity, although detailed mechanisms remain under investigation .

Case Studies

Applications

NTPA's versatility makes it valuable across various fields:

- Biochemical Research : Used as a reagent in life sciences research due to its ability to influence biological systems.

- Industrial Applications : Its chelating properties are beneficial in applications requiring metal ion binding.

- Pharmacological Studies : Potential therapeutic effects warrant further exploration into its mechanisms of action within biological systems .

科学的研究の応用

Synthesis of Nanostructured Materials

One of the primary applications of NTP is in the synthesis of vanadium oxide nanostructures. NTP serves as a carrier in soft-chemical methods for producing these nanostructures, which are crucial for various technological applications, including energy storage.

Case Study: Vanadium Oxide Nanostructures

- Method : Vanadium pentoxide (V2O5) nanostructures were synthesized using NTP as a carrier through a soft-chemical approach.

- Characterization Techniques : The synthesized materials were characterized using X-ray diffraction (XRD), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) to determine their phase, morphology, and thermal stability.

- Performance : The electrochemical performance of the nanostructures was evaluated for their potential use in lithium-ion batteries. Results indicated that the nanostructures exhibited improved specific capacities and cycling performance compared to conventional materials .

Electrochemical Applications

NTP has been utilized in the development of advanced electrode materials for sodium-ion batteries (SIBs) and lithium-ion batteries (LIBs). Its role in enhancing the electrochemical properties of vanadium-based compounds is significant.

Case Study: Sodium-Ion Batteries

- Electrode Material : Sodium vanadium phosphate (NVP) synthesized with NTP showed enhanced electrochemical properties.

- Performance Metrics :

- Discharge capacity: 89 mAh/g at 0.1C.

- Cycling stability: Retained capacity over multiple cycles, indicating good durability.

- Mechanism : The presence of NTP facilitated better ion intercalation and structural stability during charge-discharge cycles, leading to improved overall battery performance .

Chemical Synthesis and Catalysis

NTP is also explored as a reagent in various chemical synthesis processes due to its ability to form stable complexes with metal ions. This property is particularly useful in catalysis and material synthesis.

Table 1: Summary of Applications of NTP

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Nanostructured Materials | Vanadium oxide synthesis | Improved electrochemical performance in batteries |

| Electrochemistry | Sodium-ion batteries | Enhanced discharge capacity and cycling stability |

| Chemical Synthesis | Catalyst for metal ion complexes | Facilitates stable complex formation |

Future Perspectives

The ongoing research into the applications of NTP indicates its potential in developing next-generation energy storage systems and advanced materials. As the demand for efficient energy solutions grows, compounds like NTP will likely play a pivotal role in innovative synthesis methods and material enhancements.

特性

IUPAC Name |

3-[bis(2-carboxyethyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO6/c11-7(12)1-4-10(5-2-8(13)14)6-3-9(15)16/h1-6H2,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTIBPIVCKUAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC(=O)O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231248 | |

| Record name | beta-Alanine, N,N-bis(2-carboxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817-11-8 | |

| Record name | Nitrilotripropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 817-11-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Alanine, N,N-bis(2-carboxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',3''-Nitrilotripropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRILOTRIPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO42Z8V5HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。